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Compound of Interest

6-(Cyclopropylmethyl)pyrimidin-4-
Compound Name: |
o

Cat. No.: B1493766

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 6-(cyclopropylmethyl)pyrimidin-4-ol. Due to the limited availability of
direct experimental spectra for this specific molecule in publicly accessible databases, this
document presents a combination of predicted data, analysis of structurally similar compounds,
and generalized experimental protocols. This information is intended to serve as a valuable
resource for researchers involved in the synthesis, characterization, and application of
pyrimidine derivatives in drug discovery and development.

Predicted and Analogous Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of 6-
(cyclopropylmethyl)pyrimidin-4-ol based on established principles of nuclear magnetic
resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS),
supplemented with data from closely related analogs such as 6-methylpyrimidin-4-ol and 6-
cyclopropylpyrimidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data for 6-(Cyclopropylmethyl)pyrimidin-4-ol
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Chemical Shift

Multiplicity Integration Assignment Notes
(3, ppm)

Tautomeric
proton, chemical
shift can be

~12.0-13.0 brs 1H N-H highly variable
and may
exchange with
D:z0.

Aromatic proton
~7.9-8.1 S 1H H-2 on the pyrimidine

ring.

Aromatic proton
~6.0-6.2 s 1H H-5 on the pyrimidine

ring.

Methylene
protons adjacent
to the

~25-27 d 2H -CH2-
cyclopropyl and
pyrimidine

moieties.

Methine proton
of the
cyclopropyl
group.

~1.0-1.2 m 1H -CH-

Diastereotopic
-CHaz-
~0.5-0.7 m 2H protons on the

(cyclopropyl) .
cyclopropyl ring.

Diastereotopic
-CHz-
~0.2-0.4 m 2H protons on the

(cyclopropyl) .
cyclopropyl ring.

Predicted in DMSO-ds
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Table 2: Predicted 3C NMR Data for 6-(Cyclopropylmethyl)pyrimidin-4-ol

Chemical Shift (6, ppm) Assignment Notes

Carbonyl carbon in the
~165.0 C-4 o

pyrimidin-4-one tautomer.

Carbon attached to the
~160.0 C-6

cyclopropylmethyl group.

Carbon at position 2 of the
~155.0 C-2 S

pyrimidine ring.

Carbon at position 5 of the
~105.0 C-5 o

pyrimidine ring.
~40.0 -CH2- Methylene carbon.

Methine carbon of the
~10.0 -CH- (cyclopropyl)

cyclopropyl group.

Methylene carbons of the
~5.0 -CHz- (cyclopropyl)

cyclopropyl group.

Predicted in DMSO-ds

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for 6-(Cyclopropylmethyl)pyrimidin-4-ol
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Wavenumber (cm~?) Intensity Assignment
3100 - 2800 Medium N-H and C-H stretching
C=0 stretching (from
~1670 Strong o
pyrimidin-4-one tautomer)
] C=C and C=N stretching of the
~1600, ~1550 Medium-Strong o
pyrimidine ring
~1450 Medium CHz scissoring
~1200 Medium C-N stretching
~1020 Medium Cyclopropyl ring breathing

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 6-(Cyclopropylmethyl)pyrimidin-4-ol

lonization Mode Adduct Calculated m/z
ESI+ [M+H]* 151.0866
ESI+ [M+Na]* 173.0685
ESI- [M-H]~ 149.0720

Molecular Formula: CsH1oN20, Exact Mass: 150.0793

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for compounds such as 6-(cyclopropylmethyl)pyrimidin-4-ol.

NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-
de, CDCIs) in an NMR tube. *H and 3C NMR spectra are recorded on a 400 MHz or higher field
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spectrometer. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The infrared spectrum is typically recorded using a Fourier Transform Infrared (FTIR)
spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount
of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure
good contact. The spectrum is recorded over a range of 4000-400 cm~1.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer with an electrospray ionization (ESI)
source. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low
concentration (e.g., 1 pug/mL) and introduced into the ESI source via direct infusion or after
separation by liquid chromatography. Data is collected in both positive and negative ion modes
to observe the protonated ([M+H]*) and deprotonated ([M-H]~) molecular ions, respectively.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel
compound.
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Compound Synthesis
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 6-
(Cyclopropylmethyl)pyrimidin-4-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1493766#spectroscopic-data-of-6-
cyclopropylmethyl-pyrimidin-4-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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